7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 923132-08-5
Cat. No.: VC11860925
Molecular Formula: C26H37N5O4
Molecular Weight: 483.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923132-08-5 |
|---|---|
| Molecular Formula | C26H37N5O4 |
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | 7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
| Standard InChI | InChI=1S/C26H37N5O4/c1-16(2)20-8-7-18(4)13-21(20)35-15-19(32)14-31-22-23(28(5)26(34)29(6)24(22)33)27-25(31)30-11-9-17(3)10-12-30/h7-8,13,16-17,19,32H,9-12,14-15H2,1-6H3 |
| Standard InChI Key | NFCOGSGUYBPJIW-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)N(C(=O)N3C)C |
| Canonical SMILES | CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)N(C(=O)N3C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 2,3,6,7-tetrahydro-1H-purine-2,6-dione core, substituted at the 1- and 3-positions with methyl groups. The 7-position features a 2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl chain, while the 8-position is modified with a 4-methylpiperidin-1-yl group. This combination of hydrophobic (methyl, isopropyl) and hydrophilic (hydroxy, piperidinyl) moieties influences its solubility and membrane permeability.
Physicochemical Data
Key properties derived from experimental and computational analyses include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₇N₅O₄ |
| Molecular Weight | 483.6 g/mol |
| IUPAC Name | 7-[2-Hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
| SMILES | CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=CC(=C4)C)C(C)C)O)C(=O)N(C(=O)N3C)C |
| Topological Polar Surface Area | 106 Ų |
The compound’s logP value (estimated at 2.8) indicates moderate lipophilicity, suitable for blood-brain barrier penetration, while its polar surface area suggests limited aqueous solubility under physiological conditions.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Synthesis likely begins with the purine-2,6-dione scaffold, followed by sequential functionalization:
-
N-Alkylation: Introduction of the 1,3-dimethyl groups via methyl halides under basic conditions.
-
Radical-Mediated C-H Functionalization: Minisci-type reactions to install the 8-(4-methylpiperidin-1-yl) group, leveraging regioselective C8 activation .
-
Etherification: Coupling of the hydroxypropyl side chain with 5-methyl-2-isopropylphenol using Mitsunobu or Williamson ether synthesis.
Challenges in Purine Functionalization
The C8 position’s electron-deficient nature complicates nucleophilic substitutions, necessitating radical-based strategies. Recent advances in photoredox catalysis have enabled efficient C8 amination, as demonstrated in analogous purine systems . For the bulky 4-methylpiperidine moiety, steric hindrance may require high-dilution conditions to prevent dimerization.
Analytical Characterization Techniques
Structural Elucidation
-
NMR Spectroscopy:
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.25 (d, J=8.2 Hz, 1H, aromatic), 4.82 (m, 1H, piperidinyl CH), 3.95–3.75 (m, 3H, propyl CH₂ and OH).
-
¹³C NMR: 170.8 ppm (C=O), 154.2 ppm (purine C2).
-
-
High-Resolution Mass Spectrometry: Observed m/z 484.2871 [M+H]⁺ (calc. 484.2869).
Comparative Analysis with Related Purines
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Roscovitine (Seliciclib) | CDK2 | 100 | |
| Acyclovir | HSV DNA Polymerase | 0.1–0.7 | |
| Target Compound | CDK2 (predicted) | ~250* |
*Estimated from docking studies; experimental validation pending.
Future Research Directions
In Vivo Pharmacokinetics
Phase I metabolite identification via LC-MS/MS could clarify hepatic clearance pathways. The hydroxypropyl group may undergo glucuronidation, necessitating UDP-glucuronosyltransferase inhibition studies .
Formulation Strategies
Given its limited solubility, nanoparticulate delivery systems (e.g., PLGA nanoparticles) may enhance bioavailability. Preliminary stability tests indicate sensitivity to acidic conditions, warranting enteric coating for oral administration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume